![molecular formula C12H16FNO3 B1376171 tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate CAS No. 1480520-42-0](/img/structure/B1376171.png)
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Overview
Description
Tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate (TBFMC) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. TBFMC has been found to have a variety of biochemical and physiological effects, making it an attractive option for research and laboratory experiments.
Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been established, optimizing the total yield to 81% (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformation and Organic Synthesis
- Directed Lithiation and Substitution Reactions : Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, followed by reaction with electrophiles, results in high yields of substituted products. This process demonstrates the utility of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Applications in Enantioselective Synthesis
- Enantioselective Synthesis of Carbocyclic Analogs : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, demonstrating its utility in synthesizing complex molecular structures (Ober, Marsch, Harms, & Carell, 2004).
Novel Building Blocks in Organic Synthesis
- As N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, have been prepared and act as N-(Boc)-protected nitrones, serving as novel building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Selective Deprotection and Chemical Transformations
- Selective Deprotection in Polyamides : The compound is involved in the synthesis and selective deprotection of penta-N-protected polyamides, showcasing its role in intricate synthetic pathways (Pak & Hesse, 1998).
Versatile Reactions with Electrophiles
- Reactions with Lithium Alkoxides : Studies on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate in the presence of tert-butyllithium demonstrate the compound's versatility in reacting with various electrophiles (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).
Implications in Medicinal Chemistry
- In Antiarrhythmic and Hypotensive Properties : Research on phenyl N-substituted carbamates, structurally related to tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, reveals their potential in medicinal chemistry, particularly in demonstrating antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRWBHFHMPCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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